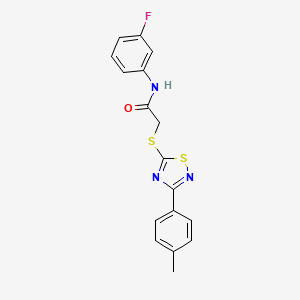

1-(2-((4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

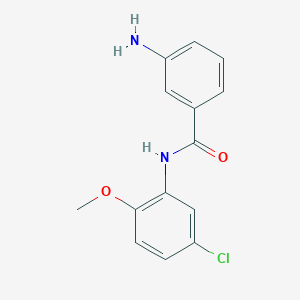

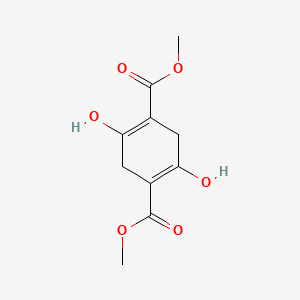

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a methoxyphenyl group, a thiobenzyl group, and a sulfonyl group attached to the piperidine ring .Scientific Research Applications

Novel Inhibitors and Anticancer Agents

- Research has revealed the development of novel compounds as potent inhibitors of lipid peroxidation, highlighting their potential in protecting against oxidative stress-related damages. These compounds are studied for their efficiency in inhibiting lipid peroxidation in brain homogenates, suggesting their applicability in neuroprotective strategies (Braughler et al., 1987).

- Another study focuses on the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. This research highlights the potential of such derivatives in cancer treatment, emphasizing the need for further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Aromatase Inhibitors and Cancer Therapy

- Compounds with modifications in the piperidine-2,6-dione structure have been synthesized and evaluated as inhibitors of estrogen biosynthesis, demonstrating potential for treatment in hormone-dependent breast cancer. This work underscores the significance of structural modifications in enhancing the therapeutic potential of chemical compounds (Hartmann & Batzl, 1986).

Organic Synthesis and Medicinal Chemistry

- The research on the anodic methoxylation of piperidine derivatives sheds light on the importance of N-acyl and N-sulfonyl groups in organic synthesis, offering insights into the synthesis of α-monomethoxy and α,α'-dimethoxy derivatives. This work has implications for the development of new synthetic methodologies in medicinal chemistry (Golub & Becker, 2015).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

Properties

IUPAC Name |

1-[2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S2/c1-27-17-5-7-18(8-6-17)28-15-16-9-11-21(12-10-16)29(25,26)14-13-22-19(23)3-2-4-20(22)24/h5-8,16H,2-4,9-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPGMBIUSXWHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)

![Benzenesulfonamide,3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-, hydrochloride (1:2)](/img/structure/B2371848.png)

![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)

![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)

![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)